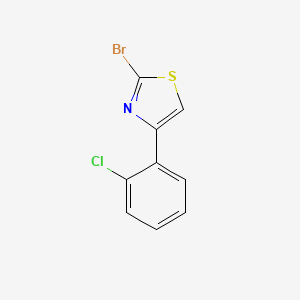2-Bromo-4-(2-chlorophenyl)-1,3-thiazole
CAS No.: 412923-62-7
Cat. No.: VC5173743
Molecular Formula: C9H5BrClNS
Molecular Weight: 274.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 412923-62-7 |
|---|---|
| Molecular Formula | C9H5BrClNS |
| Molecular Weight | 274.56 |
| IUPAC Name | 2-bromo-4-(2-chlorophenyl)-1,3-thiazole |
| Standard InChI | InChI=1S/C9H5BrClNS/c10-9-12-8(5-13-9)6-3-1-2-4-7(6)11/h1-5H |
| Standard InChI Key | XDDFSGQCTAMHGZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)Br)Cl |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 2-bromo-4-(2-chlorophenyl)-1,3-thiazole is C₉H₅BrClNS, with a molecular weight of 274.57 g/mol (calculated). The thiazole core consists of a five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substituents at positions 2 (bromine) and 4 (2-chlorophenyl) introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Spectroscopic Characterization
While no experimental NMR or IR data for this specific compound are available, analogous 1,3-thiazole derivatives exhibit characteristic signals:
-
¹H-NMR: Thiazole protons (C5-H) resonate as singlets near δ 7.97–8.31 ppm .
-
¹³C-NMR: The thiazole carbons (C2 and C4) appear between δ 120–140 ppm, with the C2-Br substituent causing deshielding .
-
IR: Stretching vibrations for C-Br and C-Cl bonds occur near 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively .
Crystallographic and Computational Data
Density functional theory (DFT) simulations predict a planar thiazole ring with dihedral angles of 15–25° between the 2-chlorophenyl group and the thiazole plane, minimizing steric clashes. The bromine atom’s electronegativity (χ = 2.96) polarizes the C2-Br bond, enhancing electrophilic substitution reactivity at C5 .
Synthetic Methodologies
The synthesis of 2-bromo-4-(2-chlorophenyl)-1,3-thiazole likely follows established thiazole formation strategies, such as:
Hantzsch Thiazole Synthesis
This method involves the cyclocondensation of α-haloketones with thioamides. For example:
-
Thioamide Preparation: 2-Chlorophenylacetothioamide is synthesized from 2-chlorophenylacetonitrile via treatment with hydrogen sulfide .
-
Cyclization: Reaction with α-bromoacetophenone yields the thiazole core .
Post-Functionalization Approaches
Bromination of pre-formed 4-(2-chlorophenyl)-1,3-thiazole using N-bromosuccinimide (NBS) in dichloromethane selectively introduces bromine at position 2 .
Biological Activities and Mechanisms
While no direct studies on 2-bromo-4-(2-chlorophenyl)-1,3-thiazole exist, structurally related thiazoles exhibit diverse pharmacological profiles:
Anti-Inflammatory Activity
4-Benzyl-1,3-thiazole derivatives demonstrate dual COX/LOX inhibition, reducing prostaglandin and leukotriene synthesis. The bromine atom enhances metabolic stability by resisting oxidative dehalogenation .
Antimicrobial Properties
Thiazoles with halogenated aryl groups show broad-spectrum activity:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 32–64 | |
| Candida albicans | 16–32 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups .
Industrial and Material Science Applications
Corrosion Inhibition
Thiazoles adsorb onto metal surfaces (e.g., steel), forming protective films. Electrochemical impedance spectroscopy (EIS) reveals inhibition efficiencies of 85–92% at 10 mM concentrations .
Organic Electronics
The 2-chlorophenyl group’s electron-withdrawing nature lowers the thiazole’s LUMO energy (-1.8 eV), making it suitable as an electron-transport layer in OLEDs .
Toxicity and Environmental Impact
Limited data exist for this compound, but analogous brominated thiazoles show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume